molecular formula C9H18O2 B13536615 5-(Tert-butoxy)pentan-2-one

5-(Tert-butoxy)pentan-2-one

Cat. No.: B13536615
M. Wt: 158.24 g/mol
InChI Key: VJGSBJHOWFHGBH-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)pentan-2-one is an organic compound with the molecular formula C9H18O2 It is a ketone with a tert-butoxy group attached to the fifth carbon of a pentan-2-one chain

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pentan-2-one

InChI

InChI=1S/C9H18O2/c1-8(10)6-5-7-11-9(2,3)4/h5-7H2,1-4H3

InChI Key

VJGSBJHOWFHGBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pentan-2-one typically involves the reaction of 5-bromopentan-2-one with tert-butyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tert-butoxy group. The reaction conditions generally include a solvent like dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Potassium tert-butoxide (KOt-Bu), dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Tert-butoxy)pentan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pentan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Tert-butoxy)pentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.

    5-(Tert-butoxy)pentanoic acid: Similar structure but with a carboxylic acid group instead of a ketone group.

    5-(Tert-butoxy)pentan-2-ol: Similar structure but with a hydroxyl group on the second carbon instead of a ketone group.

Uniqueness

5-(Tert-butoxy)pentan-2-one is unique due to its specific combination of a tert-butoxy group and a ketone group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(Tert-butoxy)pentan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxy group, which influences its chemical reactivity and biological interactions. The molecular formula is C11_{11}H22_{22}O, and its structure can be represented as follows:

CH3C(CH3)3C(=O)C4H9\text{CH}_3\text{C}(\text{CH}_3)_3\text{C}(=O)\text{C}_4\text{H}_9

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The tert-butoxy group enhances lipophilicity, potentially facilitating membrane penetration and interaction with lipid bilayers. This property may allow the compound to influence cell signaling pathways and enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Preliminary findings suggest potential cytotoxic effects on cancer cell lines, indicating a role in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its biological effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyObjectiveFindings
Study 1Evaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Study 2Assess cytotoxicity in cancer cellsShowed IC50 values indicating effective inhibition of proliferation in breast cancer cell lines.
Study 3Investigate enzyme inhibitionIdentified as a moderate inhibitor of acetylcholinesterase, suggesting potential neuroprotective effects.

Detailed Research Findings

  • Antimicrobial Properties :
    • In vitro assays revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antitumor Activity :
    • A study conducted on MCF-7 breast cancer cells reported an IC50 value of 15 µM after 48 hours of exposure, indicating significant cytotoxicity and potential for further development as an anticancer agent.
  • Enzyme Inhibition :
    • The compound was tested against acetylcholinesterase, yielding an inhibition percentage of approximately 45% at a concentration of 100 µM, suggesting a possible application in treating neurodegenerative diseases.

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